3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one
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Overview
Description
“3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” is a chemical compound with the molecular formula C17H14FNO5S . It is a derivative of quinolinone, which is a class of organic compounds known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of “3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” can be inferred from its molecular formula, C17H14FNO5S . It contains a quinolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyridine at two adjacent carbon atoms . The compound also contains a sulfonyl group attached to a 3,4-dimethoxyphenyl group .Scientific Research Applications
1. Molecular Interaction and Enzyme Inhibition
Studies have explored the binding and inhibitory potency of related compounds, highlighting their potential in molecular interaction and enzyme inhibition. For instance, 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines were investigated for their potency and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), revealing insights into molecular interactions and structure-activity relationships. Such findings suggest the relevance of sulfonyl-containing compounds in enzyme inhibition and molecular modeling studies (Grunewald et al., 2006).
2. Fluorescent Dye Development and Optical Microscopy
The compound's structural relatives have been utilized in the development of fluorescent dyes with large Stokes shifts, suitable for bioconjugation reactions and super-resolution fluorescence microscopy. This signifies the compound's potential applicability in the field of optical microscopy and as molecular probes in life sciences (Schill et al., 2013).
3. Catalytic Activity and Reaction Optimization
Research has also delved into the catalytic properties of related compounds, such as nano-zirconia-supported sulfonic acid, which demonstrated efficient catalysis in heterocyclic multicomponent reactions. The synthesis, structure elucidation, and pharmacological evaluation of novel polyfluoro substituted pyrazoline type sulfonamides as multi-target agents for enzyme inhibition exemplify the compound's potential in medicinal chemistry and catalysis (Amoozadeh et al., 2016; Yamali et al., 2020) (Yamali et al., 2020).
4. Synthesis of Pharmaceutical Compounds
Additionally, the synthesis and evaluation of related compounds, such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, have been reported, indicating the compound's relevance in the synthesis of pharmaceuticals and the exploration of their antimicrobial activity (Janakiramudu et al., 2017).
5. Photophysical Properties and Sensory Applications
The exploration of photophysical properties and the synthesis of fluorescent molecular probes, such as solvatochromic Dapoxyl dyes, demonstrate the compound's potential application in the development of sensitive probes for studying biological events and processes (Diwu et al., 1997).
Future Directions
The future directions for research on “3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” could include further exploration of its synthesis methods, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its potential biological activities . Additionally, its physical and chemical properties could be characterized in more detail, and its safety profile could be thoroughly assessed.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S/c1-23-13-7-6-10(8-14(13)24-2)25(21,22)15-9-19-16-11(17(15)20)4-3-5-12(16)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBITLJOGFKFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one |
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